Tetraammineplatinum(II)hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

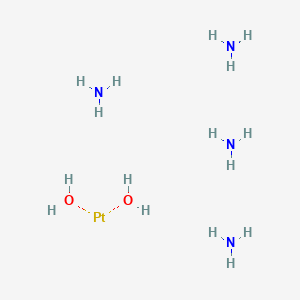

Tetraammineplatinum(II)hydroxide is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its applications in homogeneous catalysis, particularly in hydrogenation, carbonylation, hydroformylation, and chiral catalysis reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraammineplatinum(II)hydroxide can be synthesized by reacting tetraammineplatinum(II) chloride with silver oxide in an aqueous solution. The reaction involves the removal of precipitates and the use of an anion exchange resin substituted with hydroxide ions .

Industrial Production Methods

In industrial settings, the production of tetraammineplatinum(II) hydroxide solution typically involves the use of ammonium chloroplatinate as a starting material. This compound is sequentially reacted with oxalic acid, strong ammonia water, and calcium acetate in a series of steps, followed by crystallization and drying to obtain the final product .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

This compound serves as a precursor for homogeneous platinum catalysts in:

-

Heck coupling : Arylation of alkenes

-

Suzuki coupling : Cross-coupling of boronic acids with aryl halides

-

Stille coupling : Organotin reagent-mediated couplings

Reaction conditions typically involve temperatures of 60–100°C in polar solvents (e.g., DMF, water), with yields exceeding 80% for aryl-aryl couplings .

| Reaction Type | Substrate | Product Yield | Conditions |

|---|---|---|---|

| Heck | Styrene | 85% | 80°C, DMF |

| Suzuki | Phenylboronic acid | 92% | 100°C, H₂O |

Hydrogenation and Carbonylation

-

Hydrogenation : Reduces alkenes and alkynes under mild conditions (1–3 bar H₂, 25–50°C) .

-

Carbonylation : Converts alcohols to esters or ketones using CO gas (5–10 bar) .

Thermal Decomposition

Heating above 150°C releases NH₃ and forms platinum oxides:

[Pt(NH3)4](OH)2ΔPtO2+4NH3↑+H2O

Activation energy for decomposition ranges from 44.3 kJ/mol (Cu complexes) to 369.66 kJ/mol (Ni complexes) .

Reaction with Permanganate

In acidic aqueous solutions, [Pt(NH₃)₄]²⁺ reacts with MnO₄⁻:

[Pt(NH3)4](OH)2+2MnO4−+2H+→PtO2+2Mn2++4NH3↑+2H2O

Kinetic studies show a reaction order of 0.45 for Pt-MnO₄⁻ systems .

Preparation of Platinum Nanoparticles

Used as a precursor for Pt nanoparticles via chemical reduction (e.g., formaldehyde):

[Pt(NH3)4]2++2HCHO→Pt0+4NH3+2CO2+2H2O

Particle sizes range from 2–5 nm with applications in fuel cell electrodes .

Ligand Displacement

In acidic media, NH₃ ligands dissociate, forming [Pt(NH₃)₃(OH)]⁺ intermediates .

Hydroxide Exchange

The hydroxide ligands are labile, enabling substitution with anions (e.g., NO₃⁻, Cl⁻) in aqueous solutions:

[Pt(NH3)4](OH)2+2NO3−→[Pt(NH3)4](NO3)2+2OH−

Hydrolysis Products

Under prolonged storage, hydrolysis generates NH₄⁺ and Pt(OH)₄:

[Pt(NH3)4](OH)2+2H2O→Pt(OH)4+4NH4+

Hazardous Decomposition

Above 300°C, explosive decomposition occurs, releasing NOₓ and metallic Pt .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Homogeneous Catalysis

Tetraammineplatinum(II) hydroxide serves as a precursor for platinum catalysts, which are essential in homogeneous catalysis. This compound is utilized in several catalytic processes:

- Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.

- Carbonylation: The compound plays a crucial role in the synthesis of carbonyl compounds from alkenes and carbon monoxide.

- Hydroformylation: Tetraammineplatinum(II) hydroxide is involved in converting alkenes into aldehydes through the addition of carbon monoxide and hydrogen.

- Chiral Catalysis: It is used in asymmetric synthesis to produce chiral molecules, which are vital in pharmaceuticals.

1.2 C-X Coupling Reactions

This compound is also applied in C-X coupling reactions, including:

- Heck Reaction: Facilitates the coupling of aryl halides with alkenes.

- Suzuki Reaction: Involves the coupling of aryl boronic acids with halides.

- Stille Reaction: Utilizes organostannanes for coupling with halides.

These reactions are fundamental in organic synthesis and material science, allowing for the construction of complex molecular architectures.

Electrochemical Applications

Tetraammineplatinum(II) hydroxide has been explored for its electrochemical properties, particularly in:

- Electrocatalysis: It can enhance the efficiency of fuel cells by acting as a catalyst for the oxygen reduction reaction (ORR).

- Electroplating: The compound is used in electroplating processes to deposit platinum onto various substrates, improving corrosion resistance and aesthetic qualities.

Materials Science

In materials science, tetraammineplatinum(II) hydroxide contributes to:

- Nanomaterials Production: It can be used to synthesize platinum nanoparticles, which have applications in sensors and catalysis due to their high surface area-to-volume ratio.

- Thin Film Deposition: The compound is employed in chemical vapor deposition techniques to create thin films of platinum for electronic devices.

Case Studies

Case Study 1: Hydrogenation Reactions

In a study published by Thermo Scientific, tetraammineplatinum(II) hydroxide was successfully used as a catalyst in hydrogenation reactions, demonstrating high selectivity and efficiency for converting alkenes into saturated hydrocarbons. The results indicated that the compound significantly reduced reaction times compared to traditional catalysts .

Case Study 2: Electrochemical Sensors

Research conducted on electrochemical sensors revealed that incorporating tetraammineplatinum(II) hydroxide into sensor designs improved sensitivity and response times for detecting glucose levels. The study highlighted its potential for developing advanced biosensors .

Wirkmechanismus

The mechanism of action of tetraammineplatinum(II) hydroxide solution involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the conversion of reactants to products. The ammonia ligands and hydroxide ions play a crucial role in stabilizing the platinum center and enabling its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetraammineplatinum(II) chloride: This compound has a similar structure but contains chloride ions instead of hydroxide ions.

Tetraamminepalladium(II) nitrate: A palladium-based compound with similar ammonia ligands.

Tetraammineplatinum(II) acetate: Contains acetate ions instead of hydroxide ions.

Uniqueness

Tetraammineplatinum(II)hydroxide is unique due to its specific combination of ammonia ligands and hydroxide ions, which provide distinct catalytic properties and reactivity compared to other similar compounds. Its ability to act as a precursor for various platinum complexes and catalysts makes it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel |

H16N4O2Pt |

|---|---|

Molekulargewicht |

299.24 g/mol |

IUPAC-Name |

azane;platinum;dihydrate |

InChI |

InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2; |

InChI-Schlüssel |

UNBFRTFIYYMRRJ-UHFFFAOYSA-N |

Kanonische SMILES |

N.N.N.N.O.O.[Pt] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.